![molecular formula C10H15NOS2 B14305266 2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 118092-34-5](/img/structure/B14305266.png)
2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound with the molecular formula C10H14N2OS2. This compound is known for its unique structure, which includes a nitrile group, a ketone group, and two methylsulfanyl groups. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of malononitrile with carbon disulfide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
科学的研究の応用
2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with various molecular targets. The nitrile and ketone groups can form covalent bonds with nucleophiles, while the methylsulfanyl groups can undergo oxidation and reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-[Bis(methylsulfanyl)methylene]malononitrile
- 2-Cyano-3,3-bis(methylthio)acrylonitrile
- 2,2-Bis(methylthio)-1,1-ethylenedicarbonitrile
Uniqueness
2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activities that are not commonly found in similar compounds.
特性
CAS番号 |
118092-34-5 |
|---|---|
分子式 |
C10H15NOS2 |
分子量 |
229.4 g/mol |
IUPAC名 |
2-[bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C10H15NOS2/c1-10(2,3)8(12)7(6-11)9(13-4)14-5/h1-5H3 |
InChIキー |
BBUHRMFQJGVVRF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C(=C(SC)SC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


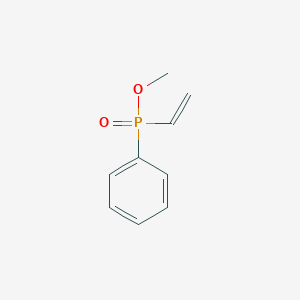
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
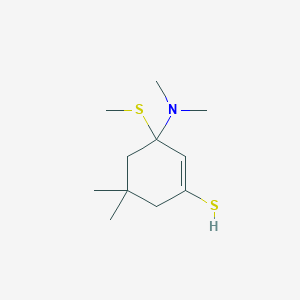
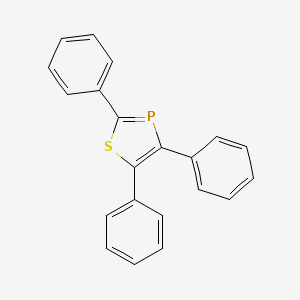
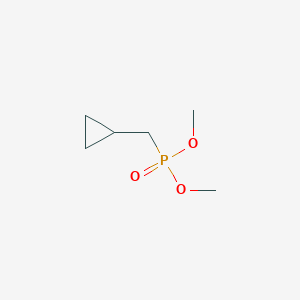
![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)
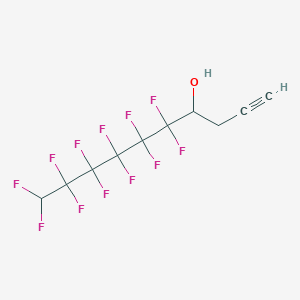
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
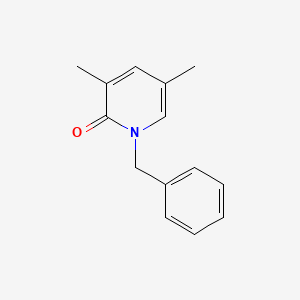
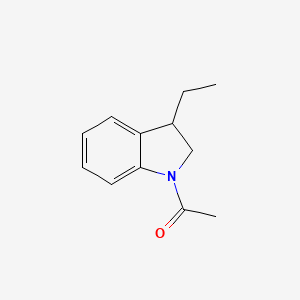


iodanium chloride](/img/structure/B14305256.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)
